EFdA-TP (tetralithium)

HIV Drug Resistance Viral Passage NRTTI

Conventional NRTI triphosphates fail to model NRTTI pharmacology, leading to inaccurate resistance and toxicity predictions. EFdA-TP tetralithium is the definitive active metabolite standard for HIV-1 RT translocation studies. - Dual mechanism: Immediate + delayed chain termination (ICT/DCT) - High solubility: ≥100 mg/mL in H2O (tetralithium salt) - Validated Pol γ selectivity: 4,300-fold vs dATP - Intracellular t½: 17.2 h (in vitro), 118-171 h (PBMCs) Ideal for HTS, structural biology, and salvage therapy simulations.

Molecular Formula C12H14FLi4N5O12P3
Molecular Weight 560.1 g/mol
Cat. No. B12363211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEFdA-TP (tetralithium)
Molecular FormulaC12H14FLi4N5O12P3
Molecular Weight560.1 g/mol
Structural Identifiers
SMILES[Li].[Li].[Li].[Li+].C#CC1(C(CC(O1)N2C=NC3=C(N=C(N=C32)F)N)O)COP(=O)([O-])OP(=O)(O)OP(=O)(O)O
InChIInChI=1S/C12H15FN5O12P3.4Li/c1-2-12(4-27-32(23,24)30-33(25,26)29-31(20,21)22)6(19)3-7(28-12)18-5-15-8-9(14)16-11(13)17-10(8)18;;;;/h1,5-7,19H,3-4H2,(H,23,24)(H,25,26)(H2,14,16,17)(H2,20,21,22);;;;/q;;;;+1/p-1/t6-,7+,12+;;;;/m0..../s1
InChIKeyAXBLDSHYWCXMSY-OCSZSNTDSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





EFdA-TP (Tetralithium): First-in-Class NRTTI Active Metabolite


EFdA-TP (tetralithium), CAS 950913-56-1, is the active triphosphate metabolite of the nucleoside reverse transcriptase translocation inhibitor (NRTTI) islatravir (MK-8591, EFdA) [1]. This compound distinguishes itself from conventional nucleoside reverse transcriptase inhibitors (NRTIs) through its dual mechanism of action: it functions as both an immediate chain terminator (ICT) and a delayed chain terminator (DCT) by blocking reverse transcriptase (RT) translocation, a unique feature that confers high potency and a differentiated resistance profile [2]. The tetralithium salt formulation is specifically engineered to enhance aqueous solubility (≥100 mg/mL in H2O) and long-term stability for rigorous in vitro and ex vivo biochemical studies [3].

EFdA-TP (Tetralithium): Distinct from Standard NRTI-TPs


Substituting EFdA-TP with conventional NRTI triphosphates (e.g., Tenofovir-DP, Emtricitabine-TP, Lamivudine-TP) in experimental assays will generate non-comparable and potentially misleading results due to three distinct, quantifiable mechanistic and biochemical divergences [1]. First, EFdA-TP inhibits HIV-1 RT as a translocation-defective NRTTI with multiple mechanisms (ICT/DCT), a property absent in classic NRTIs which solely act as obligate chain terminators, leading to vastly different resistance emergence kinetics and barrier profiles [2]. Second, EFdA-TP exhibits a fundamentally different selectivity window against host mitochondrial DNA polymerase γ (Pol γ), with a 4,300-fold lower incorporation efficiency than the natural substrate dATP—a safety margin not guaranteed by other NRTI-TPs [3]. Third, the tetralithium counterion confers superior aqueous solubility (≥100 mg/mL) and long-term frozen stability compared to free acids or other salt forms, directly impacting experimental reproducibility and dose-response accuracy .

EFdA-TP (Tetralithium): Head-to-Head Evidence vs. NRTI Analogs


Delayed Resistance Emergence in MDR HIV-1

EFdA-TP demonstrates a significantly delayed emergence of viral resistance compared to tenofovir disoproxil fumarate (TDF), emtricitabine (FTC), and lamivudine (3TC) [1]. In a comparative sequential passage study using a pool of 11 multi-drug-resistant clinical HIV-1 isolates (HIV11MIX), EFdA maintained substantial antiviral activity with IC50 values remaining at 0.15 μM after 17 passages (EFdA-selected) and 0.10 μM after 14 passages of TDF exposure. In stark contrast, the virus pool exposed to TDF for 14 passages (TDF-selected) developed high-level resistance, with an IC50 for TDF exceeding 10 μM [1].

HIV Drug Resistance Viral Passage NRTTI Comparative Virology

Mitochondrial Polymerase γ Selectivity

EFdA-TP is an exceptionally poor substrate for human mitochondrial DNA polymerase γ (Pol γ), a key determinant of NRTI-associated host toxicity [1]. Pre-steady-state kinetic analysis reveals that Pol γ incorporates EFdA-TP 4,300-fold less efficiently than the natural substrate deoxyadenosine triphosphate (dATP) [1]. While some FDA-approved NRTIs (e.g., ddA-TP) exhibit IC50 values in the sub-micromolar range against Pol γ (0.2 μM), EFdA-TP shows a 50-fold higher IC50 of 10 μM against Pol γ, indicating a significantly wider therapeutic selectivity window at the enzyme level [2].

Mitochondrial Toxicity Polymerase Gamma Host Cell Selectivity Safety Pharmacology

Intracellular Half-Life vs. AZT-TP

EFdA-TP exhibits a profoundly prolonged intracellular half-life, a critical parameter differentiating it from first-generation NRTI active metabolites and enabling long-acting experimental designs [1]. In MT-4 cells, the intracellular half-life of EFdA-TP is approximately 17.2 hours, which is 5.7-fold longer than the 3-hour half-life of zidovudine triphosphate (AZT-TP) measured under identical conditions [1]. Furthermore, human clinical pharmacokinetic studies report intracellular EFdA-TP half-lives ranging from 78.5 to 171 hours, providing a robust translational anchor for in vitro-in vivo extrapolation [2].

Intracellular Pharmacology Long-Acting Antiretroviral Pharmacokinetics Persistence

Tetralithium Salt Aqueous Solubility

The tetralithium counterion in EFdA-TP tetralithium provides a significant practical advantage in experimental preparation and dose-ranging studies [1]. This specific salt form achieves an aqueous solubility of ≥100 mg/mL (equivalent to approximately 178.59 mM) in water, enabling the preparation of highly concentrated stock solutions without the use of organic co-solvents like DMSO that can introduce cellular toxicity or assay interference [1]. In contrast, the parent nucleoside EFdA (free base) has a reported aqueous solubility of only 0.877 mg/mL at physiological pH [2].

Formulation Science Salt Selection Aqueous Solubility In Vitro Assay Development

Differential Resistance: K65R Hypersensitivity and M184V

EFdA-TP (via its prodrug) exhibits a unique resistance mutation profile distinct from tenofovir and lamivudine/emtricitabine, which has direct implications for selecting the correct inhibitor based on viral genotype [1]. Crucially, the K65R mutation, which confers high-level resistance to tenofovir disoproxil fumarate (TDF), actually imparts hypersensitivity to EFdA/EFdA-TP, enhancing its activity against these otherwise resistant variants [1]. Conversely, while the M184V mutation reduces susceptibility to EFdA-TP by 4.8-fold to 33.8-fold (compared to WT NL4-3) [2], this mutation causes high-level resistance to 3TC and FTC (>100-fold), making EFdA-TP a viable research alternative in M184V contexts.

Resistance Mutations K65R M184V Genotype-Phenotype Correlation

EFdA-TP (Tetralithium): Research and Industrial Applications


High-Throughput Screening for Long-Acting Antiretrovirals

EFdA-TP tetralithium is the optimal positive control and reference standard for high-throughput screens (HTS) aimed at identifying novel long-acting antiretroviral agents. Its validated intracellular half-life of 17.2 hours in vitro (extending to 118–171 hours in human PBMCs) [1] provides a high-bar durability benchmark. The ≥100 mg/mL aqueous solubility of the tetralithium salt [2] ensures facile integration into automated liquid handling systems without the risk of DMSO precipitation or cytotoxicity, maximizing assay robustness and reproducibility.

NRTTI-Mediated Translocation Defect Studies

For structural biology and enzymology laboratories investigating the kinetics of HIV-1 reverse transcriptase translocation, EFdA-TP tetralithium is the essential tool compound. Unlike conventional NRTI-TPs, EFdA-TP functions as a translocation-defective inhibitor (NRTTI), allowing detailed pre-steady-state kinetic analysis of the immediate and delayed chain termination steps [1]. Its specific resistance profile (e.g., K65R hypersensitivity, M184V moderate resistance [2]) enables the dissection of active site interactions and translocation dynamics in engineered RT variants.

Ex Vivo Efficacy in MDR HIV-1 Isolates

EFdA-TP is the scientifically justified active agent for ex vivo models (e.g., human PBMCs or tissue explants) challenged with multi-drug resistant HIV-1 pools. The evidence demonstrates that EFdA-TP retains potent activity (IC50 = 0.10–0.15 μM) against viral pools that have evolved high-level resistance (>10 μM) to TDF, 3TC, and FTC [1]. This makes EFdA-TP the appropriate selection for salvage therapy simulations where NRTI cross-resistance renders other analogs ineffective.

Mitochondrial Toxicity Counter-Screens for Polymerase Selectivity

In preclinical safety pharmacology, EFdA-TP serves as a critical benchmark for high host polymerase selectivity in in vitro toxicity counter-screens. Its established 4,300-fold lower incorporation efficiency by mitochondrial Pol γ compared to dATP [1] and an IC50 of 10 μM against Pol γ [2] provide a quantifiable 'safety margin' baseline. This allows researchers to rank-order new chemical entities for host toxicity risk, using EFdA-TP as the representative 'low mitochondrial liability' comparator.

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